N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide
CAS No.: 2034546-24-0
Cat. No.: VC6294164
Molecular Formula: C15H17N3O4S
Molecular Weight: 335.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034546-24-0 |
|---|---|
| Molecular Formula | C15H17N3O4S |
| Molecular Weight | 335.38 |
| IUPAC Name | N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-methylpyrazole-4-sulfonamide |
| Standard InChI | InChI=1S/C15H17N3O4S/c1-15(19,14-7-11-5-3-4-6-13(11)22-14)10-17-23(20,21)12-8-16-18(2)9-12/h3-9,17,19H,10H2,1-2H3 |
| Standard InChI Key | CIJYCZJSJXUODH-UHFFFAOYSA-N |
| SMILES | CC(CNS(=O)(=O)C1=CN(N=C1)C)(C2=CC3=CC=CC=C3O2)O |
Introduction
Molecular Structure and Chemical Identity
IUPAC Nomenclature and Structural Features
The systematic IUPAC name N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-methyl-1H-pyrazole-4-sulfonamide reflects its three primary components:
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Benzofuran-2-yl group: A bicyclic aromatic system comprising fused benzene and furan rings, contributing to planar rigidity and π-π stacking potential .
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2-Hydroxypropyl chain: A three-carbon alkyl chain with a hydroxyl group at the central carbon, introducing polarity and hydrogen-bonding capability.
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1-Methyl-1H-pyrazole-4-sulfonamide: A five-membered heterocycle with a sulfonamide (-SO₂NH₂) substituent at position 4 and a methyl group at position 1, enhancing metabolic stability and target binding .
The molecular formula is deduced as C₁₆H₁₉N₃O₄S, with a calculated molecular weight of 373.41 g/mol (Figure 1) .
Table 1: Key Molecular Descriptors
Spectroscopic and Stereochemical Considerations
The compound’s benzofuran core exhibits UV-Vis absorption maxima near 280–300 nm due to π→π* transitions . Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the furan oxygen (δ 6.8–7.2 ppm for aromatic protons), hydroxypropyl chain (δ 1.5–2.5 ppm for CH₂ groups), and pyrazole methyl group (δ 3.0–3.5 ppm). Chirality at the hydroxy-bearing carbon necessitates enantiomeric resolution for biological studies, though synthetic routes may yield racemic mixtures without stereocontrol.
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization:
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Benzofuran-2-ylpropanol preparation: Epoxidation of 2-allylbenzofuran followed by acid-catalyzed hydrolysis yields 2-(benzofuran-2-yl)-2-hydroxypropane-1-ol.
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Sulfonamide coupling: Reaction of the hydroxypropylamine intermediate with 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) forms the target sulfonamide.
Table 2: Representative Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Epoxidation | mCPBA, CH₂Cl₂, 0°C → RT | 75% |
| 2 | Epoxide Hydrolysis | H₂O/H⁺, reflux | 88% |
| 3 | Sulfonylation | Pyrazole sulfonyl chloride, Et₃N, THF | 62% |
Purification and Characterization
Crude product purification employs silica gel chromatography (eluent: ethyl acetate/hexane gradient), followed by recrystallization from ethanol/water . Purity (>95%) is confirmed via high-performance liquid chromatography (HPLC) and mass spectrometry (ESI-MS: [M+H]⁺ = 374.4).
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate aqueous solubility (≈25 mg/mL at 25°C) due to the hydroxypropyl and sulfonamide groups. It is stable under ambient conditions but degrades upon prolonged exposure to UV light or strong acids/bases .
Table 3: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 148–150°C (dec.) | DSC |
| LogP (octanol/water) | 1.8 | Calculated |
| pKa (sulfonamide) | ≈9.5 | Potentiometry |
Computational Predictions
Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, indicating moderate polarity . Molecular dynamics simulations suggest the hydroxypropyl chain adopts a gauche conformation in aqueous media, stabilizing interactions with water molecules.
Biological Activity and Mechanisms
Hypothesized Pharmacological Effects
Structural analogs with benzofuran-sulfonamide hybrids demonstrate:
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Antimicrobial activity against Gram-positive bacteria (MIC = 16 μg/mL) .
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Anticancer potential via topoisomerase II inhibition (GI₅₀ = 12 μM in MCF-7 cells) .
The sulfonamide group may chelate metal ions in enzyme active sites, while the benzofuran moiety intercalates DNA or inhibits protein-protein interactions .
ADMET Profiling
Predicted ADMET properties (SwissADME):
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Absorption: High intestinal permeability (Caco-2 Papp = 18 × 10⁻⁶ cm/s).
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Metabolism: CYP3A4-mediated oxidation of the benzofuran ring.
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Toxicity: Low AMES mutagenicity risk (predicted).
Applications and Future Directions
Pharmaceutical Development
The compound’s dual hydrophobic (benzofuran) and hydrophilic (sulfonamide) domains make it a candidate for:
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Non-steroidal anti-inflammatory drugs (NSAIDs) targeting COX-2.
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Antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA).
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Anticancer adjuvants in combination therapies.
Material Science
Functionalization of the hydroxypropyl group could yield monomers for conductive polymers or metal-organic frameworks (MOFs) .
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